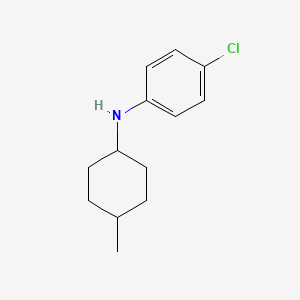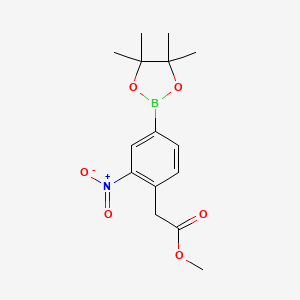![molecular formula C13H23Cl2N3O B12102589 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12102589.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M3597 , is a chemical compound with the following properties:
Chemical Formula: CHNO•2HCl
CAS Number: 1193389-08-0
This compound belongs to the class of arylalkylpiperazines and has been studied for its pharmacological properties.
Preparation Methods
The synthetic route for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride involves the reaction of 4-methoxyphenylpiperazine with ethanolamine . The dihydrochloride salt is formed during the final step of the synthesis. Unfortunately, specific reaction conditions and industrial production methods are not widely documented in the literature.
Chemical Reactions Analysis
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride may undergo various chemical reactions, including:
Substitution: It can react with other compounds, replacing one functional group with another.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Reagents such as acids, bases, and oxidizing agents are used in its synthesis.
Major Products: The primary product is the dihydrochloride salt itself.
Scientific Research Applications
This compound has found applications in several scientific fields:
Medicine: It has potential as an alpha1-adrenergic receptor antagonist . These receptors play a crucial role in smooth muscle contraction and are associated with conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia.
Drug Discovery: Due to its pharmacological properties, it serves as a target for central nervous system drug development .
Mechanism of Action
The compound likely exerts its effects by blocking alpha1-adrenergic receptors. These receptors are involved in smooth muscle contraction and neurotransmission. Further studies are needed to elucidate the precise molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride stands out due to its unique structure and potential pharmacological applications. Similar compounds include trazodone, naftopidil, and urapidil .
Properties
Molecular Formula |
C13H23Cl2N3O |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H21N3O.2ClH/c1-17-13-4-2-12(3-5-13)16-10-8-15(7-6-14)9-11-16;;/h2-5H,6-11,14H2,1H3;2*1H |
InChI Key |
WYFPUPDKSMVZBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)



![7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene](/img/structure/B12102547.png)


amine](/img/structure/B12102573.png)
![3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B12102574.png)
![[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12102581.png)

